molecular formula C10H17NO2 B8787542 4-Vinyl-piperidine-4-carboxylic acid ethyl ester

4-Vinyl-piperidine-4-carboxylic acid ethyl ester

Cat. No.: B8787542
M. Wt: 183.25 g/mol
InChI Key: SDJFLOGPXAZOLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Vinyl-piperidine-4-carboxylic acid ethyl ester is an organic compound with the molecular formula C10H17NO2. It is a derivative of piperidine, a six-membered heterocyclic amine, and contains both a vinyl group and an ester functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Vinyl-piperidine-4-carboxylic acid ethyl ester typically involves the reaction of piperidine derivatives with vinyl-containing reagents. One common method is the esterification of 4-vinylpiperidine-4-carboxylic acid with ethanol in the presence of an acid catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as sulfuric acid or p-toluenesulfonic acid are often used to accelerate the esterification reaction. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

4-Vinyl-piperidine-4-carboxylic acid ethyl ester undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form epoxides or diols.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The vinyl group can participate in nucleophilic substitution reactions, forming new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) for epoxidation.

    Reduction: Lithium aluminum hydride (LiAlH4) for ester reduction.

    Substitution: Palladium-catalyzed cross-coupling reactions using reagents like boronic acids.

Major Products

    Oxidation: Epoxides or diols.

    Reduction: Alcohols.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

4-Vinyl-piperidine-4-carboxylic acid ethyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Vinyl-piperidine-4-carboxylic acid ethyl ester depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine-4-carboxylic acid ethyl ester: Lacks the vinyl group, making it less reactive in certain chemical reactions.

    4-Vinylpiperidine: Lacks the ester group, limiting its applications in esterification reactions.

    Ethyl piperidine-4-carboxylate: Similar structure but without the vinyl group.

Uniqueness

4-Vinyl-piperidine-4-carboxylic acid ethyl ester is unique due to the presence of both a vinyl group and an ester functional group. This combination allows it to participate in a wide range of chemical reactions, making it a versatile compound in organic synthesis and other applications.

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

ethyl 4-ethenylpiperidine-4-carboxylate

InChI

InChI=1S/C10H17NO2/c1-3-10(9(12)13-4-2)5-7-11-8-6-10/h3,11H,1,4-8H2,2H3

InChI Key

SDJFLOGPXAZOLX-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCNCC1)C=C

Origin of Product

United States

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